The synthesis of 8,9-dihydroxyicosa-5,11,14-trienoic acid can occur via both chemical and biological methods.
Chemical synthesis typically involves the dihydroxylation of arachidonic acid at the 8 and 9 positions. This can be achieved through various methods:
Biologically, 8,9-DiHETrE is synthesized through enzymatic pathways involving cytochrome P450 enzymes:
The molecular formula for 8,9-dihydroxyicosa-5,11,14-trienoic acid is with an average molecular weight of approximately 338.48 g/mol. The compound features:
8,9-Dihydroxyicosa-5,11,14-trienoic acid participates in several chemical reactions:
The reactivity often depends on pH levels and the presence of catalysts that can facilitate further transformations .
The mechanism of action for 8,9-dihydroxyicosa-5,11,14-trienoic acid primarily involves its interaction with specific receptors:
Studies have shown that this compound can significantly affect vascular smooth muscle contraction and renal function regulation .
Other properties include polar surface area (approximately 77.76 Ų) which influences its interaction with biological membranes .
The applications of 8,9-dihydroxyicosa-5,11,14-trienoic acid span across various fields:
The compound is systematically named (5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid, reflecting its 20-carbon chain (icosa-), carboxylic acid terminus, three double bonds (trienoic) at positions 5, 11, and 14 (all Z-configuration), and hydroxyl groups at carbons 8 and 9 [2] [5] [8]. Its molecular formula is C₂₀H₃₄O₄, with an exact mass of 338.2457 g/mol [2] . The Canonical SMILES representation is CCCCC/C=C\C/C=C\CC(O)C(O)C/C=C\CCCC(=O)O
, which encodes the cis-double bonds and hydroxyl placements [2] [8].
Isomeric variations include positional and geometric differences:
Table 1: Key Isomeric Variants of Dihydroxyeicosatrienoic Acids
Compound Name | Hydroxyl Positions | Double Bond Positions | Key Structural Differences |
---|---|---|---|
8,9-DiHETrE | 8,9 | 5Z,11Z,14Z | Reference compound |
11,12-Dihydroxyicosa-5,8,14-trienoic acid | 11,12 | 5E,8E,14E | Hydroxyl shift; trans double bonds |
5,6-Dihydroxy-8,11,14-eicosatrienoic acid | 5,6 | 8E,11E,14E | Adjacent hydroxyls; altered double bond system |
The bioactive stereoisomer possesses 8R and 9R chirality for its hydroxyl groups, coupled with Z-configured double bonds at Δ⁵, Δ¹¹, and Δ¹⁴ [5]. This configuration arises from enzymatic epoxidation of arachidonic acid by cytochrome P450 (CYP) epoxygenases, followed by hydrolysis by soluble epoxide hydrolase (sEH), which confers R-stereospecificity at both hydroxylated carbons . The Z-double bonds induce a 30° bend in the alkyl chain, positioning the C8–C9 diol motif in a glycerol-like conformation that facilitates interactions with lipid-binding pockets in enzymes or receptors [8]. The InChIKey DCJBINATHQHPKO-TYAUOURKSA-N
specifically encodes this (5Z,8R,9R,11Z,14Z) stereochemistry [2] [5]. Racemic mixtures (e.g., (±)-8,9-DiHETrE) are used in research, but enantiopure forms exhibit superior binding in physiological targets such as ion channels or G-protein-coupled receptors [2] .
Molecular modeling reveals that 8,9-DiHETrE adopts a U-shaped conformation due to Z-double bonds, contrasting with the linear topology of trans-isomers or prostaglandins [9]. Its hydroxyl pair separation (2.5–3.0 Å) resembles 11,12-DiHETrE, but differs from leukotriene B₄ (LTB₄), where hydroxyls are distally positioned at C5 and C12 [4] [9]. Polar surface area (77.76 Ų) and logP (4.4–4.96) simulations indicate higher hydrophilicity than 15-Hydroxyeicosatetraenoic acid (15-HETE; logP ~6.0) but lower than prostaglandin E₂ (PGE₂; polar surface area 85 Ų) due to the absence of a cyclopentane ring [2] [9].